- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Cas no 93742-85-9 (5-Fluoro-1-tetralone)

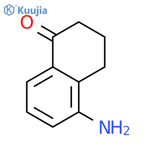

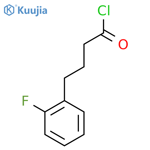

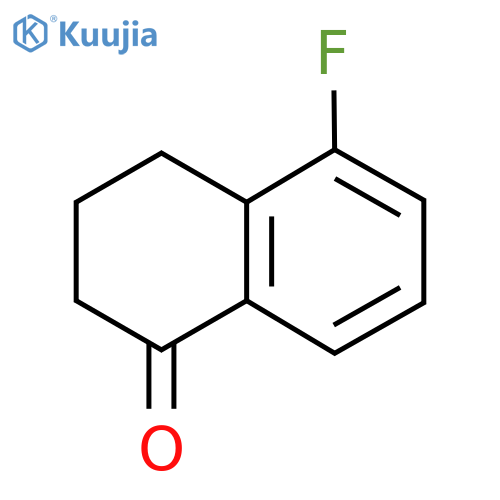

5-Fluoro-1-tetralone structure

商品名:5-Fluoro-1-tetralone

5-Fluoro-1-tetralone 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-1-tetralone

- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-

- 5-fluoro-3,4-dihydro-2H-naphthalen-1-one

- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one

- 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone

- 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE

- 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one

- BCP27913

- SCHEMBL1151120

- DTXSID80573267

- AM9509

- 5-Fluorotetralin-1-one

- DS-13063

- 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE

- MFCD08234371

- AB43579

- FT-0659852

- 5-fluorotetralone

- ALVLPJZOYNSRRX-UHFFFAOYSA-N

- A25860

- AKOS006284988

- 5-Fluoro-alpha-Tetralone

- EN300-128050

- J-517496

- AC-31624

- CS-B0543

- 93742-85-9

- 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)

- SY042708

-

- MDL: MFCD08234371

- インチ: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2

- InChIKey: ALVLPJZOYNSRRX-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC2C(CCCC=21)=O

計算された属性

- せいみつぶんしりょう: 164.06400

- どういたいしつりょう: 164.063743068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.198

- ふってん: 265.6℃ at 760 mmHg

- フラッシュポイント: 265.6 °C at 760 mmHg

- 屈折率: 1.542

- PSA: 17.07000

- LogP: 2.34470

5-Fluoro-1-tetralone セキュリティ情報

5-Fluoro-1-tetralone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

5-Fluoro-1-tetralone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128050-0.5g |

5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

93742-85-9 | 95% | 0.5g |

$188.0 | 2023-06-07 | |

| eNovation Chemicals LLC | Y0991091-1g |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | 95% | 1g |

$400 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1009512-5g |

5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |

93742-85-9 | 95% | 5g |

$1040 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-5g |

5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |

93742-85-9 | 97% | 5g |

¥8131.86 | 2025-01-21 | |

| Enamine | EN300-128050-0.05g |

5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

93742-85-9 | 95% | 0.05g |

$56.0 | 2023-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-250mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | ≥95% | 250mg |

¥1,205.10 | 2022-01-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-1g |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | ≥95% | 1g |

¥3,016.80 | 2022-01-12 | |

| Apollo Scientific | PC904824-250mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | 97% | 250mg |

£130.00 | 2025-02-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-50mg |

5-Fluoro-1-tetralone |

93742-85-9 | 95+% | 50mg |

370.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-200mg |

5-Fluoro-1-tetralone |

93742-85-9 | 95+% | 200mg |

929.0CNY | 2021-07-12 |

5-Fluoro-1-tetralone 合成方法

合成方法 1

はんのうじょうけん

1.1 90 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sodium tetrafluoroborate Solvents: Water ; < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C

1.2 Solvents: Toluene ; 1 h, reflux

1.2 Solvents: Toluene ; 1 h, reflux

リファレンス

- Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 90 °C; 90 °C

リファレンス

- Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone Monoimines, Journal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683

合成方法 4

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt

リファレンス

- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations, Chemistry - A European Journal, 2015, 21(14), 5561-5583

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; cooled; 30 min, cooled; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt

1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt

1.4 Solvents: Water ; 1.5 h, 150 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt

1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt

1.4 Solvents: Water ; 1.5 h, 150 °C

リファレンス

- Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

リファレンス

- Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

リファレンス

- Preparation of purine and imidazopyridine derivatives for immunosuppression, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt

1.5 2 h, rt → 90 °C

1.6 Reagents: Water Solvents: Dichloromethane ; cooled

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt

1.5 2 h, rt → 90 °C

1.6 Reagents: Water Solvents: Dichloromethane ; cooled

リファレンス

- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation, Nature Chemistry, 2017, 9(6), 558-562

合成方法 9

はんのうじょうけん

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ; 2 h, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C

1.3 Reagents: Water ; cooled

リファレンス

- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

リファレンス

- Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ; 30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux

リファレンス

- Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants., United States, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ; 1 h, rt → 50 °C

リファレンス

- Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Solvents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Solvents: Water ; cooled

リファレンス

- Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression, United States, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium hypochlorite Solvents: tert-Butanol , Water ; 4 h, rt

1.2 Reagents: Thionyl chloride ; 2 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt

1.2 Reagents: Thionyl chloride ; 2 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt

リファレンス

- Preparation of cercosporamide derivatives having hypoglycemic effect, Japan, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt

リファレンス

- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement, Angewandte Chemie, 2013, 52(35), 9266-9270

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents, United States, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents, United States, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; cooled

リファレンス

- Preparation of 7-substituted purine derivatives as immunosuppressants, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

リファレンス

- Preparation of cercosporamide derivatives having hypoglycemic effect, World Intellectual Property Organization, , ,

5-Fluoro-1-tetralone Raw materials

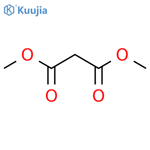

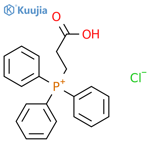

- (2-Carboxyethyl)-triphenylphosphonium Chloride

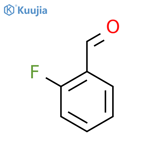

- 2-Fluorobenzaldehyde

- 5-Amino-3,4-dihydronaphthalen-1(2H)-one

- 4-(2-Fluorophenyl)butyryl chloride

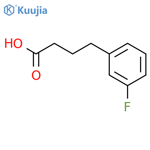

- 4-(3-Fluorophenyl)butanoic acid

- 4-(2-Fluorophenyl)butanenitrile

- Dimethyl malonate

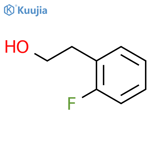

- 2-(2-Fluorophenyl)ethanol

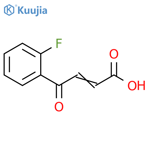

- 2-Butenoic acid, 4-(2-fluorophenyl)-4-oxo-

- 4-(2-Fluorophenyl)butanal

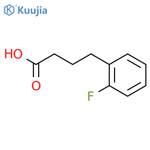

- 4-(2-Fluorophenyl)butanoic acid

5-Fluoro-1-tetralone Preparation Products

5-Fluoro-1-tetralone 関連文献

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

4. Back matter

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

93742-85-9 (5-Fluoro-1-tetralone) 関連製品

- 699-99-0(4-fluoro-2,3-dihydro-1H-inden-1-one)

- 628732-11-6(4,5-Difluoro-1-indanone)

- 828267-45-4(4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one)

- 651735-59-0(7-Fluoro-2,3-dihydroinden-1-one)

- 130408-16-1(4,7-Difluoroindan-1-one)

- 2840-44-0(7-Fluoro-1-tetralone)

- 162548-73-4(4,6-Difluoro-1-indanone)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93742-85-9)5-Fluoro-1-tetralone

清らかである:99%

はかる:5g

価格 ($):380.0